molecular formula C21H17N3O3S B2825905 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile CAS No. 476673-62-8

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile

Cat. No.: B2825905
CAS No.: 476673-62-8
M. Wt: 391.45
InChI Key: ASGLYYRXRVXSRE-MFOYZWKCSA-N
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Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base such as piperidine or pyridine.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions, often using a catalyst like palladium or copper.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxides of the methoxy and nitro groups.

    Reduction Products: Amines derived from the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Biological Activity Studies: Thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer activities. This compound may be evaluated for similar properties.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Material Science: Application in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, modulating various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-phenylthiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
  • (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

Uniqueness

The presence of both methoxy and nitro groups in (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile may confer unique electronic and steric properties, potentially leading to distinct biological activities and applications compared to similar compounds.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-4-6-16(8-14(13)2)18-12-28-21(23-18)17(11-22)9-15-5-7-20(27-3)19(10-15)24(25)26/h4-10,12H,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGLYYRXRVXSRE-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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